
5-Fluoro-2,4-dimethoxybenzene-1-sulfonyl chloride
Overview
Description
5-Fluoro-2,4-dimethoxybenzene-1-sulfonyl chloride, also known as FDMB-Cl, is a chemical compound used in various fields of research and industry. It has a CAS Number of 1258652-39-9 and a molecular weight of 254.67 .
Physical and Chemical Properties Analysis
This compound has a melting point of 114-115 degrees Celsius . .Scientific Research Applications
Synthesis of Sulfonated Derivatives
5-Fluoro-2,4-dimethoxybenzene-1-sulfonyl chloride is instrumental in the synthesis of sulfonated derivatives of various compounds. Courtin (1982) explored its use in the synthesis of 2-amino-5-fluorobenzenesulfonic acid, highlighting its utility in creating structurally diverse sulfonated compounds (Courtin, 1982).
Development of Clickable Reagents
Leng and Qin (2018) demonstrated the development of a new fluorosulfonylation reagent, showcasing the potential of this compound in creating multifunctional materials for chemical synthesis (Leng & Qin, 2018).
Creation of Fluorophores for Biological Studies
The compound's derivatives are used in creating fluorescent probes for biological applications. Diwu et al. (1997) synthesized solvatochromic dyes, emphasizing its role in developing sensitive probes for studying biological processes (Diwu et al., 1997).
Electrophilic Fluorination in Synthesis
Hill, Liu, and Taylor (2004) employed the compound in the preparation of alpha-fluorosulfonamides, demonstrating its effectiveness in electrophilic fluorination processes (Hill, Liu, & Taylor, 2004).
Synthesis of Pharmaceuticals
The compound's derivatives play a crucial role in pharmaceutical synthesis. Hashimoto et al. (2002) used it to synthesize COX-2 inhibitor compounds, illustrating its importance in drug development (Hashimoto et al., 2002).
Genetic Encoding of Fluorescent Amino Acids
Summerer et al. (2006) showed its application in genetically encoding fluorescent amino acids, highlighting its utility in protein research (Summerer et al., 2006).
Energy Storage Applications
Yan et al. (2018) explored its use in creating membranes for vanadium redox flow batteries, demonstrating its potential in energy storage technologies (Yan et al., 2018).
Synthesis of Antimicrobial Compounds
Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates with antimicrobial properties, showing the compound's relevance in developing new antimicrobials (Janakiramudu et al., 2017).
Sensor Development
Sheikh et al. (2016) used its derivatives for creating sensors for heavy metal detection, illustrating its application in environmental monitoring (Sheikh et al., 2016).
Microwave Spectroscopy Studies
Sanz et al. (2003) employed the compound in high-resolution microwave spectroscopy, contributing to our understanding of molecular structures (Sanz et al., 2003).
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds often act as electrophiles in organic synthesis reactions .
Mode of Action
Sulfonyl chlorides are typically involved in substitution reactions where they act as electrophiles . They can react with nucleophiles, leading to the replacement of the chloride group.
Biochemical Pathways
The compound’s electrophilic nature suggests it could potentially influence a variety of biochemical pathways through its interactions with nucleophilic entities within a biological system .
Result of Action
As a sulfonyl chloride, it is likely to form sulfonamides or sulfonic esters upon reaction with amines or alcohols, respectively .
Properties
IUPAC Name |
5-fluoro-2,4-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO4S/c1-13-6-4-7(14-2)8(3-5(6)10)15(9,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNHDODUORGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


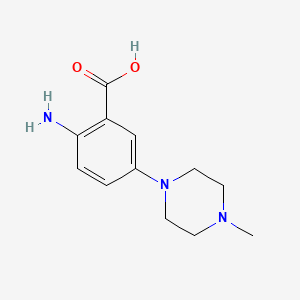

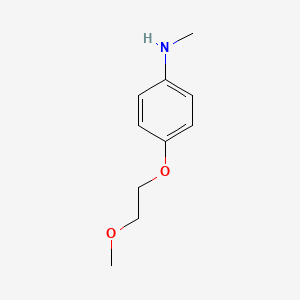
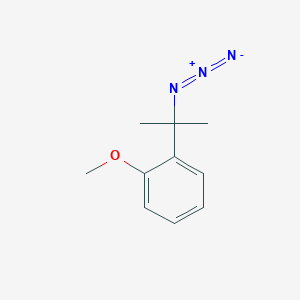
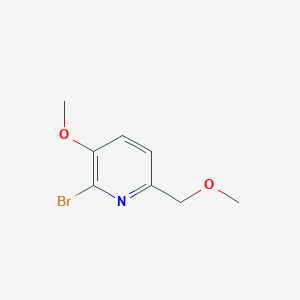
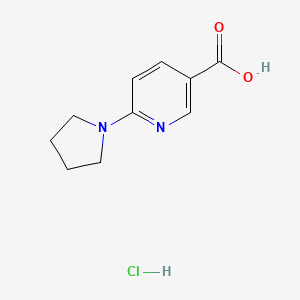
![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)
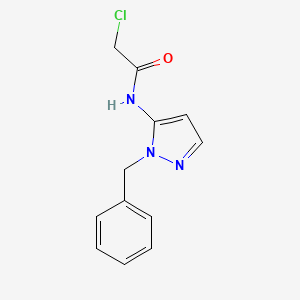
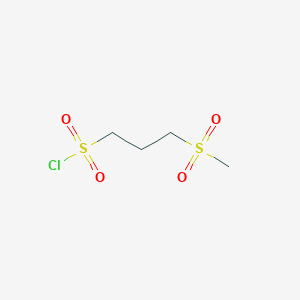

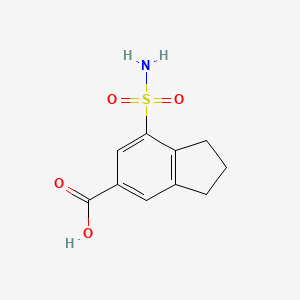
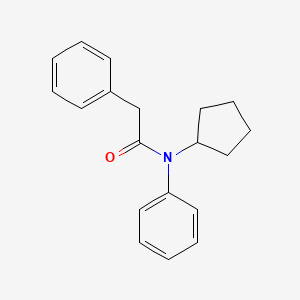

![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
